2-Mesyl-4-picoline

Purity specification Quality control Procurement benchmark

2-Mesyl-4-picoline (IUPAC: 4-methyl-2-(methylsulfonyl)pyridine, CAS 182233-57-4, molecular formula C₇H₉NO₂S, molecular weight 171.22 g/mol) is a heterocyclic organosulfur compound belonging to the pyridyl sulfone class. It features a pyridine ring simultaneously substituted with an electron-donating methyl group at the 4-position and a strongly electron-withdrawing methylsulfonyl group at the 2-position.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 182233-57-4
Cat. No. B182297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mesyl-4-picoline
CAS182233-57-4
Synonyms2-MESYL-4-PICOLINE
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)S(=O)(=O)C
InChIInChI=1S/C7H9NO2S/c1-6-3-4-8-7(5-6)11(2,9)10/h3-5H,1-2H3
InChIKeySUWLYJOIXOWQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mesyl-4-picoline (CAS 182233-57-4): A Regiochemically Defined Pyridyl Sulfone Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Mesyl-4-picoline (IUPAC: 4-methyl-2-(methylsulfonyl)pyridine, CAS 182233-57-4, molecular formula C₇H₉NO₂S, molecular weight 171.22 g/mol) is a heterocyclic organosulfur compound belonging to the pyridyl sulfone class . It features a pyridine ring simultaneously substituted with an electron-donating methyl group at the 4-position and a strongly electron-withdrawing methylsulfonyl group at the 2-position. This regiochemical arrangement imparts a distinctive electronic profile that governs its reactivity as a synthetic intermediate, particularly in nucleophilic aromatic substitution (SNAr) reactions where the 2-sulfonyl group serves as an activatable leaving group [1]. The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 98% (GC) and at production scales up to kilogram quantities [2].

Why 2-Mesyl-4-picoline Cannot Be Replaced by Generic Pyridine Sulfones or Simple Picolines in Regioselective Synthetic Sequences


The combination of the 2-methylsulfonyl group and the 4-methyl substituent on the pyridine ring creates a unique electronic and steric environment that cannot be replicated by either monosubstituted analogs (e.g., 2-(methylsulfonyl)pyridine or 4-picoline alone) or regioisomeric sulfones (e.g., 4-(methylsulfonyl)pyridine). The 2-sulfonyl group activates the ipso-carbon for nucleophilic displacement—kinetic studies on methylsulphonylpyridines demonstrate that the methylsulphonyl leaving group is approximately 90-fold more reactive than chloride under identical conditions [1]. Meanwhile, the 4-methyl group provides electron density that modulates ring activation and offers a handle for further functionalization (e.g., benzylic oxidation or deprotonation). Substituting with 4-(methylsulfonyl)pyridine (CAS 17075-15-9) places the sulfonyl group at the 4-position, where mechanistic studies indicate a fundamentally different reaction pathway—proceeding via electron transfer rather than ionic SNAr [2]. These divergent reactivities mean that generic replacement leads to altered regiochemical outcomes, different reaction kinetics, and potentially failed synthetic sequences.

Quantitative Differentiation Evidence: 2-Mesyl-4-picoline vs. Closest Analogs


Purity Specification: Capotchem's 98% (GC) vs. LeYan's 95% and Sigma-Aldrich's 96%

Commercially available 2-Mesyl-4-picoline exhibits supplier-dependent purity specifications that directly impact its suitability as a synthetic intermediate. Capotchem reports a minimum purity of 98% by GC with moisture content ≤0.5%, whereas LeYan specifies 95% purity and Sigma-Aldrich (Combi-Blocks source) specifies 96% purity [1]. Higher purity minimizes side reactions attributable to unknown impurities in multi-step syntheses where intermediate quality propagates to final product yield and purity.

Purity specification Quality control Procurement benchmark

Nucleofugal Leaving Group Reactivity: Methylsulfonyl vs. Chloro in Pyridine Systems

The methylsulfonyl group at the 2-position of the pyridine ring functions as a superior leaving group in nucleophilic aromatic substitution compared to halogen-based alternatives. Kinetic studies by Barlin and Brown (1967) established that in directly comparable 3-substituted pyridazine systems, the methylsulphonyl derivative is approximately 90-fold more reactive than the corresponding chloro compound at 40.2°C [1]. This class-level kinetic advantage extends to 2-methylsulfonylpyridines, enabling milder reaction conditions and shorter reaction times for ipso-substitution at the 2-position.

Nucleophilic aromatic substitution Leaving group kinetics SNAr reactivity

Regiochemical Reactivity Divergence: 2-Sulfonyl vs. 4-Sulfonyl Pyridine Isomers

The position of the sulfonyl group on the pyridine ring dictates both the reaction mechanism and the site of nucleophilic attack. In 2-sulfonylpyridines (including 2-Mesyl-4-picoline), nucleophilic displacement proceeds via an ionic SNAr (addition-elimination) pathway at the ipso-carbon bearing the sulfonyl group. In contrast, 4-sulfonylpyridine isomers (e.g., 4-(methylsulfonyl)pyridine, CAS 17075-15-9) react with Grignard reagents via an electron-transfer (radical) pathway, yielding different product distributions [1]. This mechanistic divergence means that the 4-sulfonyl isomer cannot serve as a direct replacement when ionic SNAr reactivity at the 2-position is required for synthetic规划.

Regioselectivity Reaction mechanism ipso-Substitution

Production Scalability: Kilogram-Scale Availability Enabling Process Chemistry Development

2-Mesyl-4-picoline is commercially available at production scales up to kilogram quantities from Capotchem, distinguishing it from many niche pyridine building blocks that are typically restricted to milligram or gram-scale research quantities [1]. In comparison, the closely related analog 5-bromo-4-methyl-2-(methylsulfonyl)pyridine (CAS 1279106-02-3) is primarily listed at smaller scales by specialty suppliers . This scalability supports process chemistry development, pilot studies, and eventual manufacturing scale-up without requiring re-sourcing of the key intermediate.

Scale-up Process chemistry Bulk procurement

Recommended Application Scenarios for 2-Mesyl-4-picoline Based on Quantitative Differentiation Evidence


Nucleophilic Aromatic Substitution (SNAr) at the Pyridine 2-Position Requiring a Superior Leaving Group

In synthetic sequences requiring ipso-substitution at the pyridine 2-position with O-, N-, or S-nucleophiles, 2-Mesyl-4-picoline provides a methylsulfonyl leaving group that is approximately 90-fold more reactive than chloride [1]. This enables reactions to proceed at lower temperatures and shorter times compared to 2-chloro-4-methylpyridine, making it the preferred electrophilic partner when substrates contain thermally sensitive functional groups. The predictable ionic SNAr mechanism at the 2-position further distinguishes it from the 4-sulfonyl isomer, which reacts via a radical pathway [2].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring High-Purity Building Blocks

For medicinal chemistry campaigns where intermediate purity directly impacts final compound purity and biological assay reliability, the 98% (GC) purity grade with specified moisture content (≤0.5%) available from Capotchem provides a procurement advantage over lower-purity alternatives (95–96%) [3]. The defined moisture specification is particularly relevant for reactions sensitive to water (e.g., organometallic couplings, acylations), where uncontrolled moisture in the intermediate can quench reactive species and reduce yield.

Process Chemistry Scale-Up and Pilot Plant Campaigns

The demonstrated kilogram-scale commercial availability of 2-Mesyl-4-picoline [3] makes it suitable for process development and pilot-scale campaigns without the need for custom synthesis. This contrasts with brominated or nitrated analogs (e.g., 5-bromo-4-methyl-2-(methylsulfonyl)pyridine or 4-methyl-2-(methylsulfonyl)-3-nitropyridine) which are primarily available at research scale and would require independent scale-up development before process implementation.

Orthogonal Functionalization via 4-Methyl Group Manipulation

The 4-methyl substituent provides a secondary functionalization handle that is absent in 2-(methylsulfonyl)pyridine (CAS 17075-14-8). This allows for sequential synthetic elaboration: first, nucleophilic displacement at the 2-position via the sulfonyl leaving group; second, functionalization at the 4-methyl group (e.g., benzylic oxidation to the carboxylic acid, or deprotonation/alkylation). This orthogonal reactivity is not accessible with the simpler 2-(methylsulfonyl)pyridine scaffold .

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